molecular formula C11H21FN2O2 B13331525 tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate

tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate

Cat. No.: B13331525
M. Wt: 232.29 g/mol
InChI Key: YLANHHWCHSLTKF-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20FNO2 It is a piperidine derivative that features a tert-butyl ester group, an amino group, and a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluoromethylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluoromethyl group can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl 3-amino-2-(fluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-6-4-5-8(13)9(14)7-12/h8-9H,4-7,13H2,1-3H3

InChI Key

YLANHHWCHSLTKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CF)N

Origin of Product

United States

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